molecular formula C21H20N4O4S B4623185 METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE

METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE

Cat. No.: B4623185
M. Wt: 424.5 g/mol
InChI Key: MCQKOBLUDBFIIY-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a benzoate ester linked to a pyrimidinyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidinyl sulfanyl intermediate, followed by its coupling with a benzoate ester under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted amino derivatives .

Scientific Research Applications

METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and pyrimidinyl derivatives, such as:

Uniqueness

The uniqueness of METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a pyrimidinyl sulfanyl group allows for unique interactions and reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 4-[[2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13-4-3-5-16(10-13)25-17(22)11-18(26)24-21(25)30-12-19(27)23-15-8-6-14(7-9-15)20(28)29-2/h3-11H,12,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQKOBLUDBFIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 6
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE

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